Fmoc-D-Lys-OAll.HCl
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Overview
Description
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the Ester: The protected amino acid is then esterified with allyl alcohol to form the allyl ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride involves the following steps:
Binding to Target Molecules: The compound binds to specific molecular targets, such as enzymes or receptors.
Modulation of Biological Pathways: By binding to these targets, the compound modulates various biological pathways, leading to its desired effects.
Release of Active Species: The Fmoc group can be removed under specific conditions, releasing the active amino acid derivative.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid: A valine derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: An organic compound used in life sciences research.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid: Another amino acid derivative used in peptide synthesis.
Uniqueness
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is unique due to its specific structure, which includes an allyl ester and a fluorenylmethoxycarbonyl protecting group. This combination allows for selective reactions and applications in peptide synthesis and other research areas.
Properties
Molecular Formula |
C24H29ClN2O4 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
prop-2-enyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H |
InChI Key |
IBCYYPRTIQUQJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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